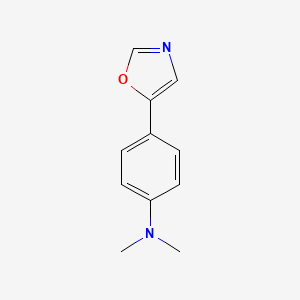
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is an organic compound with the molecular formula C11H12N2O It is a derivative of aniline, where the aniline ring is substituted with a dimethylamino group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline typically involves the reaction of 4-nitroaniline with dimethylamine, followed by the cyclization of the resulting intermediate with an appropriate reagent to form the oxazole ring. Common reagents used in this synthesis include tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It may be explored for its pharmacological properties and potential use in treating various medical conditions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can form a protective adsorption layer on surfaces, inhibiting reactions such as corrosion. This protective layer is formed through both physical and chemical adsorption mechanisms . Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and functions.
類似化合物との比較
Similar Compounds
4-(1,3-Oxazol-5-yl)aniline: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylaniline: Similar in structure but lacks the oxazole ring.
Oxazole Derivatives: Various oxazole derivatives with different substituents on the oxazole ring.
Uniqueness
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of both the dimethylamino group and the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
89808-78-6 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,1-2H3 |
InChIキー |
YBAWUGXUENRPFL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


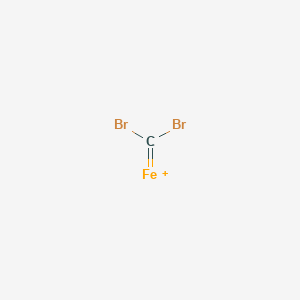
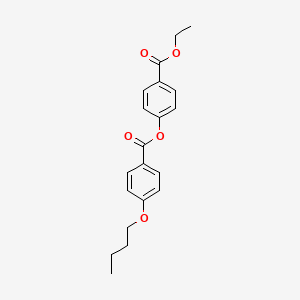
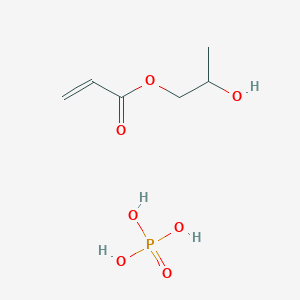
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)

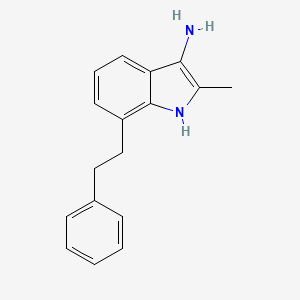
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)

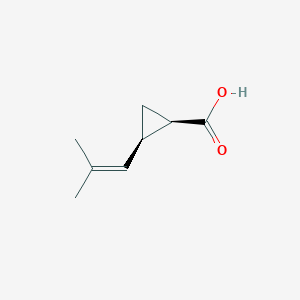
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)

![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
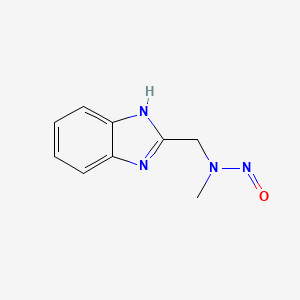
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
